molecular formula C17H10BrClN2O3 B11644177 (5E)-1-(4-bromophenyl)-5-(2-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(4-bromophenyl)-5-(2-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11644177
M. Wt: 405.6 g/mol
InChI Key: BYUGXEUOQQOPJR-UKTHLTGXSA-N
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Description

(5E)-1-(4-bromophenyl)-5-(2-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound characterized by the presence of a bromophenyl group, a chlorobenzylidene moiety, and a pyrimidine-2,4,6-trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-bromophenyl)-5-(2-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine-2,4,6-trione core can be synthesized through the condensation of urea with malonic acid derivatives under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromobenzene derivative reacts with the pyrimidine core.

    Formation of the Chlorobenzylidene Moiety: The chlorobenzylidene group is formed through an aldol condensation reaction between a chlorobenzaldehyde and the pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(4-bromophenyl)-5-(2-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (5E)-1-(4-bromophenyl)-5-(2-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is studied for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, prompting further investigation into its mechanism of action and efficacy.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a versatile component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (5E)-1-(4-bromophenyl)-5-(2-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromophenyl and chlorobenzylidene groups may facilitate binding to specific sites, while the pyrimidine core could participate in hydrogen bonding or other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-1-(4-fluorophenyl)-5-(2-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-1-(4-bromophenyl)-5-(2-methylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-1-(4-bromophenyl)-5-(2-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-dione

Uniqueness

The uniqueness of (5E)-1-(4-bromophenyl)-5-(2-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific combination of substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable subject for further research and application.

Properties

Molecular Formula

C17H10BrClN2O3

Molecular Weight

405.6 g/mol

IUPAC Name

(5E)-1-(4-bromophenyl)-5-[(2-chlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C17H10BrClN2O3/c18-11-5-7-12(8-6-11)21-16(23)13(15(22)20-17(21)24)9-10-3-1-2-4-14(10)19/h1-9H,(H,20,22,24)/b13-9+

InChI Key

BYUGXEUOQQOPJR-UKTHLTGXSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br)Cl

Origin of Product

United States

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